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Compound of Interest

Compound Name: 5-methyl-1H-indazole

Cat. No.: B161565 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 5-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry

and drug development.[1][2][3] This document is intended for researchers, scientists, and

professionals in the field who require a thorough understanding of the analytical techniques

used to elucidate and confirm the structure of this important molecule. We will delve into the

theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of 5-
methyl-1H-indazole.

Introduction: The Significance of the Indazole
Scaffold
Indazole derivatives are a class of bicyclic heteroaromatic compounds that have garnered

significant attention in the pharmaceutical industry due to their diverse biological activities.[2][4]

The indazole nucleus is a privileged scaffold, appearing in a range of approved drugs and

clinical candidates targeting various therapeutic areas, including oncology, inflammation, and

neurodegenerative diseases. The substitution pattern on the indazole ring plays a crucial role in

modulating the pharmacological properties of these molecules. 5-methyl-1H-indazole, in

particular, serves as a versatile building block in the synthesis of more complex drug

candidates.[1] Its structural integrity and purity are paramount to the success of subsequent

synthetic transformations and the ultimate biological efficacy and safety of the final compound.

Therefore, a robust and unambiguous spectroscopic characterization is a critical and non-

negotiable aspect of its use in research and development.
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Molecular Structure and Spectroscopic Overview
Before delving into the specifics of each technique, it is essential to visualize the molecular

structure of 5-methyl-1H-indazole and the numbering convention used for assigning

spectroscopic signals.

Caption: Molecular structure and atom numbering of 5-methyl-1H-indazole.

The following sections will provide a detailed analysis of the expected spectroscopic data for 5-
methyl-1H-indazole. While a complete, verified dataset from a single source for this specific

molecule is not readily available in public databases, the predicted data presented here is

based on established principles of spectroscopy and data from closely related, substituted

indazole analogues.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of atoms.

A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-methyl-1H-indazole is expected to exhibit distinct signals for the

aromatic protons, the methyl protons, and the N-H proton. The chemical shifts are influenced

by the electron-donating nature of the methyl group and the electronic structure of the bicyclic

aromatic system.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

N1-H ~12.5 br s -

H3 ~8.0 s -

H7 ~7.6 d ~8.4

H4 ~7.4 s -

H6 ~7.0 d ~8.4

5-CH₃ ~2.4 s -

Interpretation and Rationale:

N1-H (~12.5 ppm, br s): The proton on the nitrogen atom is expected to be significantly

deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding,

particularly in a solvent like DMSO-d₆. Its broadness is a result of chemical exchange and

quadrupolar relaxation from the adjacent nitrogen atom.

H3 (~8.0 ppm, s): This proton is on a carbon adjacent to two nitrogen atoms, leading to a

downfield shift. It is expected to be a singlet as it has no adjacent protons to couple with.

H7 (~7.6 ppm, d, J ≈ 8.4 Hz): This aromatic proton is coupled to H6, resulting in a doublet. Its

chemical shift is influenced by the fused pyrazole ring.

H4 (~7.4 ppm, s): This proton is expected to appear as a singlet or a very narrowly split

doublet (due to a small long-range coupling with H6, which may not be resolved). Its

proximity to the electron-donating methyl group at C5 results in a slightly more upfield shift

compared to H7.

H6 (~7.0 ppm, d, J ≈ 8.4 Hz): This proton is coupled to H7, giving rise to a doublet. It is

expected to be the most upfield of the aromatic protons due to the ortho- and para-directing

effects of the methyl group and the nitrogen atom at position 1, respectively.

5-CH₃ (~2.4 ppm, s): The methyl protons are in a shielded environment and are expected to

appear as a sharp singlet, as there are no adjacent protons to couple with.
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B. ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon

atoms and their electronic environments.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)

C7a ~140

C3a ~135

C3 ~133

C5 ~130

C7 ~120

C6 ~115

C4 ~109

5-CH₃ ~21

Interpretation and Rationale:

Quaternary Carbons (C7a, C3a, C5): These carbons, which are not directly bonded to any

protons, are expected to have relatively lower intensities. C7a and C3a are the bridgehead

carbons, and their chemical shifts are influenced by the fusion of the two rings. C5, being

attached to the methyl group, will also be in this region.

Aromatic CH Carbons (C3, C7, C6, C4): The chemical shifts of these carbons are influenced

by their position relative to the nitrogen atoms and the methyl group. C3 is deshielded due to

its proximity to the two nitrogen atoms. C4 is expected to be the most shielded aromatic

carbon due to the electronic effects of the adjacent methyl group and the nitrogen at position

1.

Aliphatic Carbon (5-CH₃): The methyl carbon is expected to appear in the typical aliphatic

region, around 21 ppm.
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Experimental Protocol for NMR Data Acquisition

Sample Preparation:

Weigh approximately 5-10 mg of 5-methyl-1H-indazole.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for

observing the N-H proton, or CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the probe to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-2 second

relaxation delay.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A greater number of scans (e.g., 1024 or more) is generally required due to the low natural

abundance of ¹³C.

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be

employed to differentiate between CH, CH₂, and CH₃ groups.
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Caption: A generalized workflow for NMR analysis.

II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data (KBr Pellet or ATR)

Wavenumber (cm⁻¹) Vibration Type

3200-2800 (broad) N-H stretch

3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch (from CH₃)

~1620 C=N stretch

~1500, ~1450 Aromatic C=C stretches

~820 C-H out-of-plane bending

Interpretation and Rationale:

N-H Stretch (3200-2800 cm⁻¹): The N-H stretching vibration in indazoles is typically broad

due to hydrogen bonding and appears in this region.
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C-H Stretches (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions above 3000 cm⁻¹

are characteristic of C-H stretches in aromatic rings, while those below 3000 cm⁻¹ are due to

the C-H stretches of the methyl group.

C=N and C=C Stretches (~1620 cm⁻¹, ~1500 cm⁻¹, ~1450 cm⁻¹): These absorptions are

characteristic of the stretching vibrations within the fused aromatic ring system.

C-H Bending (~820 cm⁻¹): The out-of-plane C-H bending vibrations in the aromatic region

can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition (ATR)

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 5-methyl-1H-indazole sample onto

the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. It also provides structural information through the

analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Interpretation

132 [M]⁺ (Molecular Ion)

131 [M-H]⁺

104 [M-N₂]⁺ or [M-HCN-H]⁺

77 [C₆H₅]⁺

Interpretation and Rationale:

Molecular Ion ([M]⁺, m/z 132): The molecular ion peak is expected to be prominent,

corresponding to the molecular weight of 5-methyl-1H-indazole (C₈H₈N₂).

[M-H]⁺ (m/z 131): Loss of a hydrogen atom is a common fragmentation pathway.

[M-N₂]⁺ or [M-HCN-H]⁺ (m/z 104): A characteristic fragmentation of indazoles is the loss of a

molecule of nitrogen (N₂). Alternatively, sequential loss of HCN and a hydrogen atom can

lead to a fragment with this m/z ratio.

[C₆H₅]⁺ (m/z 77): This fragment corresponds to a phenyl cation, which can be formed

through rearrangement and fragmentation of the bicyclic system.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a

direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition

determination, HRMS can be employed to measure the exact mass of the molecular ion to

within a few parts per million (ppm).

Spectroscopic Techniques

Structural Information Obtained

Target Molecule

NMR Spectroscopy

Connectivity & Chemical Environment

IR Spectroscopy

Functional Groups

Mass Spectrometry

Molecular Weight & Formula

5-methyl-1H-indazole

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic techniques to structural elucidation.

Conclusion
The comprehensive spectroscopic analysis of 5-methyl-1H-indazole using NMR, IR, and MS

provides a self-validating system for its structural confirmation. Each technique offers a unique

and complementary piece of the structural puzzle. The predicted data and interpretations

provided in this guide serve as a valuable resource for researchers working with this important

heterocyclic compound. Adherence to the outlined experimental protocols will ensure the

acquisition of high-quality data, which is fundamental to the integrity of any research and

development program that utilizes 5-methyl-1H-indazole as a key building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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